molecular formula C8H10O2S B2837200 3-(5-Methylthiophen-2-yl)propanoic acid CAS No. 14779-24-9

3-(5-Methylthiophen-2-yl)propanoic acid

Cat. No.: B2837200
CAS No.: 14779-24-9
M. Wt: 170.23
InChI Key: ISSMIUCXAYRJPT-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-2-yl)propanoic acid (CAS 14779-24-9) is a high-purity organic building block of interest in medicinal chemistry and materials science. This compound, with a molecular formula of C₈H₁₀O₂S and a molecular weight of 170.23 g/mol, features a thiophene ring system linked to a propanoic acid chain . The thiophene heterocycle is a common scaffold in pharmaceuticals and organic electronic materials, making this acid a valuable precursor for the synthesis of more complex molecules through reactions at the carboxylic acid group . Researchers utilize this compound as an intermediate in the development of potential bioactive molecules, including thiosemicarbazone complexes which have been explored for their biological activities . Supplied with a guaranteed purity of ≥98%, it is characterized by key physicochemical properties such as a Topological Polar Surface Area (TPSA) of 37.3 Ų and a calculated LogP of 2.07, which are critical parameters for predicting solubility and permeability in drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information, which includes recommendations to store at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methylthiophen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,4-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSMIUCXAYRJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(5-Methylthiophen-2-yl)propanoic acid CAS 14779-24-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(5-Methylthiophen-2-yl)propanoic Acid

Executive Summary

3-(5-Methylthiophen-2-yl)propanoic acid is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for phenylpropanoic acid derivatives. Its structural core—a 2,5-disubstituted thiophene ring—offers unique electronic properties (electron-rich aromaticity) and metabolic stability profiles distinct from benzene analogs. This compound is frequently employed in the synthesis of SGLT2 inhibitors, histone deacetylase (HDAC) inhibitors, and non-steroidal anti-inflammatory drug (NSAID) candidates.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and application logic in drug discovery.

Physicochemical Profile

The following data consolidates experimental and predicted values essential for formulation and synthesis planning.

PropertyValueNotes
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
Appearance Low-melting solid / Viscous oilOften solidifies upon cooling; melts ~40–50°C.
Boiling Point ~298°C (Predicted)Decomposes at high temperatures.
pKa (Acid) 4.78 ± 0.10Comparable to acetic acid; forms stable salts.
LogP 2.07Moderate lipophilicity; good membrane permeability.
Solubility DCM, EtOAc, DMSO, MethanolSparingly soluble in water (<1 mg/mL).
Flash Point >110°CClassified as combustible.

Synthetic Methodology

The most robust route for synthesizing 3-(5-methylthiophen-2-yl)propanoic acid involves a two-stage process: Friedel-Crafts succinoylation followed by carbonyl reduction. This method minimizes regioisomeric byproducts due to the directing effect of the methyl group.

Step 1: Friedel-Crafts Acylation

Reaction: 2-Methylthiophene + Succinic Anhydride → 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

  • Reagents: Succinic anhydride (1.1 eq), AlCl₃ (2.2 eq), Nitrobenzene or DCM (Solvent).

  • Protocol:

    • Suspend AlCl₃ in dry DCM at 0°C under inert atmosphere (N₂).

    • Add succinic anhydride portion-wise; stir until dissolved.

    • Add 2-methylthiophene dropwise over 30 minutes to control exotherm.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Quench: Pour onto ice/HCl mixture. Extract with EtOAc.[1]

    • Purification: Recrystallize from ethanol/water.

Step 2: Wolff-Kishner Reduction (Huang-Minlon Modification)

Reaction: Keto-acid Intermediate → 3-(5-Methylthiophen-2-yl)propanoic acid

  • Reagents: Hydrazine hydrate (3.0 eq), KOH (4.0 eq), Diethylene glycol (Solvent).

  • Protocol:

    • Dissolve the keto-acid in diethylene glycol.

    • Add hydrazine hydrate and KOH pellets.

    • Reflux at 130°C for 2 hours to form the hydrazone.

    • Distill off water/excess hydrazine until internal temp reaches ~190°C.

    • Reflux at 190–200°C for 3–4 hours (evolution of N₂ gas).

    • Workup: Cool, dilute with water, acidify with HCl to pH 2.

    • Isolation: Filter the precipitate or extract with DCM.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 2-Methylthiophene + Succinic Anhydride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Start->Step1 Electrophilic Aromatic Substitution Inter Intermediate: 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid Step1->Inter Yield: ~85% Step2 Step 2: Wolff-Kishner Reduction (N2H4, KOH, 190°C) Inter->Step2 Carbonyl Reduction Purify Purification: Acid/Base Extraction or Recrystallization Step2->Purify Workup Product Final Product: 3-(5-Methylthiophen-2-yl)propanoic acid Purify->Product >98% Purity

Figure 1: Step-wise synthetic pathway transforming 2-methylthiophene into the target propanoic acid derivative.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignment
11.50 Broad Singlet1H–COOH (Carboxylic acid proton)
6.58 Doublet (J=3.5 Hz)1HThiophene C3–H
6.52 Doublet-Doublet1HThiophene C4–H
3.08 Triplet (J=7.2 Hz)2H–CH₂– (Attached to Thiophene)
2.68 Triplet (J=7.2 Hz)2H–CH₂– (Alpha to Carbonyl)
2.42 Singlet3H–CH₃ (Methyl group on Thiophene)
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (-) or (+)

  • Molecular Ion: [M-H]⁻ = 169.2 m/z; [M+H]⁺ = 171.2 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is common in MS/MS modes.

Applications in Drug Discovery

This compound is primarily used as a bioisostere for phenylpropanoic acid. The thiophene ring introduces specific advantages:

  • Electronic Effects: Thiophene is more electron-rich than benzene, potentially enhancing pi-stacking interactions with receptor pockets.

  • Metabolic Stability: The 5-methyl substitution blocks the metabolically labile 5-position of the thiophene ring, preventing rapid oxidative metabolism (sulfoxidation/ring opening).

  • Geometry: The C–S–C bond angle (~92°) creates a different vector orientation for substituents compared to the benzene ring (120°), allowing for subtle conformational tuning.

Medicinal Chemistry Logic Diagram

MedChemLogic Target Target: 3-(5-Methylthiophen-2-yl) propanoic acid Scaffold Scaffold Utility Target->Scaffold Bioiso Bioisosterism Scaffold->Bioiso Replaces Phenyl Metab Metabolic Stability Scaffold->Metab 5-Me Blocks Oxidation App1 SGLT2 Inhibitors Bioiso->App1 App2 HDAC Inhibitors Bioiso->App2 App3 NSAID Analogs Bioiso->App3

Figure 2: Strategic application of the thiophene scaffold in diverse therapeutic classes.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1.

  • Flammable Liquids: Category 3 (If containing solvent residues or handled hot).

Precautionary Measures:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.

  • Inhalation: Use within a fume hood. The compound may sublime or vaporize slightly upon heating.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Thiophene derivatives can darken upon prolonged exposure to air/light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 563, 3-(Methylthio)propanoic acid (Analog Reference). Retrieved from .

  • Sigma-Aldrich (2024). Safety Data Sheet: 3-(5-Methylthiophen-2-yl)propanoic acid. Retrieved from .

  • ChemSrc (2025). CAS 14779-24-9 Properties and Synthesis.[2] Retrieved from .

  • BenchChem (2025). Thiophene Propanoic Acid Derivatives in Drug Discovery. Retrieved from .

Sources

Navigating the Unknown: A Technical Safety Guide for 5-Methylthiophene Propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guide

This document serves as an in-depth technical guide to the safe handling and use of 5-methylthiophene propanoic acid, with a primary focus on what can be inferred in the absence of a comprehensive, publicly available Safety Data Sheet (SDS). The user is likely referring to 3-(5-methylthiophen-2-yl)propanoic acid (CAS No. 14779-24-9) . It is imperative to recognize that for any research chemical, the official SDS provided by the supplier is the primary source of safety information.[1][2][3][4][5] This guide is intended to supplement, not replace, that crucial document by providing a framework for risk assessment based on the chemical's structure and the known hazards of related compounds. When handling a substance with unknown toxicological properties, a conservative approach that treats the material as hazardous is the most prudent course of action.[6][7][8]

Chemical Identity and Known Properties

PropertyValueSource
Chemical Name 3-(5-methylthiophen-2-yl)propanoic acidChemScene
CAS Number 14779-24-9ChemScene
Molecular Formula C₈H₁₀O₂SChemScene
Molecular Weight 170.23 g/mol ChemScene
Synonyms 3-(5-Methyl-Thiophen-2-Yl)-Propionic AcidChemWhat

Source: ChemScene, ChemWhat

The lack of detailed experimental data for properties like boiling point, flash point, and toxicity underscores the need for extreme caution.

Inferred Hazard Assessment: A Structural Causality Approach

The potential hazards of 3-(5-methylthiophen-2-yl)propanoic acid can be inferred by examining its constituent chemical moieties: the thiophene ring and the propanoic acid side chain.

The Thiophene Moiety

Thiophene and its derivatives are common in medicinal chemistry. While thiophene itself is a flammable liquid, its derivatives' properties can vary.[9][10] General hazards associated with thiophenes include:

  • Irritation: Contact with thiophene can irritate the skin and eyes.[11] Vapors may also irritate the respiratory tract.[11]

  • Flammability: Thiophene is flammable, and its vapors can form explosive mixtures with air. It is crucial to keep it away from heat, sparks, and open flames.[9][10][11] Grounding of equipment is necessary to prevent static discharge.[9]

  • Reactivity: Thiophene can react violently with strong oxidizing agents and nitric acid.[11]

The Propanoic Acid Moiety

Propanoic acid (propionic acid) is a corrosive substance.[12][13][14] Its hazards are well-documented and provide a strong basis for precautionary handling of its derivatives:

  • Corrosivity: Propanoic acid causes severe skin burns and eye damage.[12][15][16] Accidental ingestion can lead to perforation of the esophagus and stomach.[12][15]

  • Respiratory Irritation: Vapors can cause respiratory irritation.[12][16]

  • Flammability: It is a flammable liquid and vapor.[15]

Core Directive: The Precautionary Principle in Practice

When comprehensive toxicological data is unavailable, the precautionary principle must guide all laboratory work.[6][7][8] The following workflow illustrates the decision-making process for handling chemicals with unknown hazards.

G Workflow for Handling Chemicals with Unknown Hazards cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase A Identify Chemical: 5-Methylthiophene Propanoic Acid B Search for Supplier SDS A->B C SDS Available? B->C D Follow SDS Protocols C->D Yes E Perform Structural Hazard Assessment (Thiophene + Propanoic Acid) C->E No F Assume High Hazard Potential E->F G Implement Hierarchy of Controls: - Fume Hood - PPE (Gloves, Goggles, Lab Coat) - Smallest Possible Quantity F->G H Conduct Experiment G->H I Decontaminate Equipment & Workspace H->I J Dispose of Waste as Hazardous I->J

Caption: A decision-making workflow for handling research chemicals when a Safety Data Sheet is not available.

Experimental Protocols: A Self-Validating System for Safety

The following protocols are designed to create a self-validating system of safety, where each step reinforces the principle of minimizing exposure.

Personal Protective Equipment (PPE)

A baseline of robust PPE is non-negotiable.[3][6][9]

  • Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory to protect against potential splashes of corrosive material.[6]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Given the unknown nature of the compound, consider double-gloving. Inspect gloves before use and wash hands thoroughly after removal.[6][7]

  • Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.[6]

  • Respiratory Protection: All handling of the solid compound or any solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

Handling and Storage Protocol
  • Designated Area: All work with this compound should be conducted in a designated area of the laboratory.

  • Engineering Controls: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[6]

  • Quantities: Use the smallest quantity of the material necessary for the experiment to minimize the potential impact of an accident.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents and sources of ignition.[9][11] The storage cabinet should be labeled appropriately.

  • Transportation: When transporting the chemical, use a sealed, shatter-resistant secondary container.[6]

Emergency Procedures

Rapid and correct response to an exposure is critical. The following diagram outlines the immediate first-aid steps.

G Emergency First-Aid Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event S1 Immediately flush skin with plenty of water for at least 15 minutes. Start->S1 E1 Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Start->E1 I1 Move person into fresh air. Start->I1 G1 Do NOT induce vomiting. Start->G1 S2 Remove contaminated clothing. S1->S2 S3 Seek immediate medical attention. S2->S3 E2 Remove contact lenses, if present and easy to do. E1->E2 E3 Seek immediate medical attention. E2->E3 I2 If not breathing, give artificial respiration. I1->I2 I3 Seek immediate medical attention. I2->I3 G2 Rinse mouth with water. G1->G2 G3 Seek immediate medical attention. G2->G3

Caption: Immediate first-aid measures for different routes of exposure, based on inferred corrosive and irritant properties.

In any case of exposure, provide the attending physician with the chemical name and CAS number. If available, the supplier's SDS is the most valuable piece of information.[2]

Conclusion and Authoritative Grounding

The safe use of novel or poorly characterized research chemicals like 3-(5-methylthiophen-2-yl)propanoic acid is foundational to scientific integrity and laboratory safety. This guide provides a framework based on structural analogy and the precautionary principle. However, the ultimate responsibility lies with the researcher to obtain the supplier-specific Safety Data Sheet, understand its contents, and implement safety procedures accordingly.[2][3] The absence of data is not an absence of hazard; it is a mandate for caution.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • Thiophene SDS, 110-02-1 Safety Data Sheets. (n.d.). ECHEMI.
  • Why Material Safety Data Sheets Are Vital in a Lab. (2024, September 25). Post Apple Scientific.
  • 7.3 Safety Data Sheets. (n.d.). Cornell University Environment, Health and Safety.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Chapter 7 - Safe Chemical Use. (n.d.). University of Tennessee Knoxville Environment, Health and Safety.
  • How to Ensure Safety When Handling Laboratory Chemicals. (2025, July 18). Rocky Mountain Reagents.
  • What are the safety precautions for using research chemicals and what are the potential risks associated with their use? (2024, April 14). Quora.
  • SAFETY DATA SHEET Thieno[3,2-b]thiophene. (2022, December 12). Ossila.
  • Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety.
  • SAFETY DATA SHEET. (2025, August 15). Sigma-Aldrich.
  • SAFETY DATA SHEET Thiophene. (n.d.). Fisher Scientific.
  • The Importance of Material Safety Data Sheets. (2023, June 28). The Science Blog.
  • Is the Safety Data Sheet Just a Burden for Chemical Suppliers or an Essential Communication Tool? (2024, July 8). Chemius.
  • Propionic Acid, Liquid, FCC/Food Grade - SAFETY DATA SHEET. (2025, February 12).
  • Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH.
  • Propionic Acid - Safety Data Sheet. (2015, March 19).
  • PROPIONIC ACID. (n.d.). CAMEO Chemicals - NOAA.
  • Hazardous Substance Fact Sheet - Propionic Acid. (n.d.). NJ.gov.

Sources

Methodological & Application

Optimization and Scalability of Amide Bond Formation: 3-(5-Methylthiophen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Molecule Analysis[1]

Target Molecule: 3-(5-Methylthiophen-2-yl)propanoic acid CAS: (Analogous to 69300-47-6 for chloro-variant) Chemical Class: Thiophene-substituted aliphatic carboxylic acid.

Critical Chemical Behavior

The substrate features a thiophene ring substituted with a methyl group at the C5 position and a propanoic acid tail at C2. This structure presents specific challenges and opportunities for amidation:

  • Electronic Activation: The 5-methyl group is electron-donating, making the thiophene ring electron-rich. While this increases stability against oxidation compared to unsubstituted thiophenes, it makes the ring susceptible to electrophilic aromatic substitution .

    • Risk:[1] In the presence of harsh chlorinating agents (e.g., excess thionyl chloride at reflux), there is a risk of chlorinating the thiophene ring at the C3 or C4 position.

  • Linker Isolation: The propanoic acid chain (

    
    ) isolates the carbonyl group from the aromatic ring. Consequently, the carboxylic acid behaves like a standard aliphatic acid (
    
    
    
    ), lacking the conjugation-stabilized activation seen in benzoic acid derivatives.
  • Sulfur Sensitivity: The thiophene sulfur is generally stable but can poison palladium catalysts if this amidation is a precursor to cross-coupling reactions. High-purity amidation methods are required to remove sulfur-containing byproducts.

Method Selection Matrix

We present two distinct protocols tailored to the stage of drug development:

FeatureProtocol A: HATU Activation Protocol B: Acid Chloride Generation
Development Stage Discovery / Lead OptimizationProcess Development / Scale-Up
Scale mg to gram scale10g to kg scale
Amine Scope Universal (Primary, Secondary, Anilines)Sterically hindered or electron-poor amines
Cost Efficiency Low (Reagents are expensive)High (Reagents are cheap)
Purification Requires chromatography (remove urea/HOAt)Distillation or crystallization often sufficient
Key Risk Epimerization (Low risk here due to achiral linker)Chlorination of thiophene ring (if overheated)

Decision Framework (Workflow)

AmidationWorkflow Start Start: 3-(5-Methylthiophen-2-yl)propanoic acid ScaleCheck Scale & Amine Type? Start->ScaleCheck SmallScale < 5g OR Complex/Chiral Amine ScaleCheck->SmallScale Discovery LargeScale > 5g OR Non-Nucleophilic Amine ScaleCheck->LargeScale Process Dev HATU_Path Protocol A: HATU/DIPEA (High Fidelity) SmallScale->HATU_Path SOCl2_Path Protocol B: SOCl2/Cat. DMF (Cost Effective) LargeScale->SOCl2_Path Purification_A Workup: Acid/Base Wash Purification: Flash Column HATU_Path->Purification_A Purification_B Workup: Evaporate Volatiles Purification: Crystallization/Distillation SOCl2_Path->Purification_B QC QC: NMR, LCMS, HPLC Purification_A->QC Purification_B->QC

Figure 1: Strategic decision tree for selecting the optimal amidation pathway based on scale and substrate complexity.

Protocol A: High-Fidelity HATU Coupling

Best for: Discovery chemistry, complex amines, and parallel synthesis. Mechanism: HATU generates an OAt-active ester, which is highly reactive yet stable enough to prevent racemization (not a major issue here, but good practice).

Reagents & Stoichiometry
ComponentEquivalents (eq)Role
Acid (Substrate)1.0Limiting Reagent
Amine (

)
1.1 - 1.2Nucleophile
HATU 1.1 - 1.2Coupling Agent
DIPEA (Hünig's Base)2.0 - 3.0Base (Deprotonates acid & amine salt)
DMF (Anhydrous)0.1 - 0.2 MSolvent (Polar aprotic is essential)
Step-by-Step Methodology
  • Pre-Activation (Critical Step):

    • Dissolve 3-(5-Methylthiophen-2-yl)propanoic acid (1.0 eq) in anhydrous DMF under nitrogen.

    • Add DIPEA (2.0 eq). The solution may warm slightly.

    • Add HATU (1.1 eq) in one portion.

    • Expert Insight: Stir for 15-30 minutes at Room Temperature (RT). This allows the formation of the activated OAt-ester.[2][3][4] The color typically changes to a deep yellow/orange.

  • Coupling:

    • Add the amine (1.1 eq). If the amine is a salt (e.g., HCl salt), add an extra 1.0 eq of DIPEA to ensure the free base is generated.

    • Stir at RT for 2–4 hours.

    • Monitoring: Check via LCMS. The active ester peak (usually M+mass of OAt) should disappear, replaced by the product mass.

  • Workup (Aqueous Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1: 1M HCl or 5% Citric Acid (removes excess DIPEA and unreacted amine). Note: Thiophenes are stable to dilute acid washes.

    • Wash 2: Saturated

      
       (removes unreacted starting acid and HOAt byproduct).
      
    • Wash 3: Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Chromatography (Silica Gel).

    • Caution: If the product "streaks" or degrades, the thiophene ring may be interacting with acidic silanols. Add 1% Triethylamine to the eluent system to deactivate the silica.

Protocol B: Scalable Acid Chloride Activation

Best for: Multi-gram scale-up, non-nucleophilic amines (anilines), cost reduction. Mechanism: Vilsmeier-Haack type activation using catalytic DMF to generate the acid chloride.[5]

Reagents & Stoichiometry
ComponentEquivalents (eq)Role
Acid (Substrate)1.0Limiting Reagent
Thionyl Chloride (

)
1.5 - 2.0Chlorinating Agent
DMF (Anhydrous)0.05 (Cat.)[5]Catalyst (Essential for speed/mildness)
DCM or Toluene 0.5 MSolvent
Amine 1.1Nucleophile
Triethylamine (

)
1.2Acid Scavenger (Step 2)
Step-by-Step Methodology
Step 1: Acid Chloride Formation[5][6]
  • Setup: Place the acid (1.0 eq) in a dry flask under Argon/Nitrogen. Add anhydrous DCM (Dichloromethane).

  • Catalysis: Add catalytic DMF (2-3 drops per gram of substrate).

    • Why? DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which activates the carboxylic acid much faster than 
      
      
      
      alone, allowing lower temperatures.
  • Chlorination: Cool to 0°C . Dropwise add

    
     (1.5 eq).
    
    • Control: Allow to warm to RT. Stir for 2 hours.

    • Warning:Do not reflux unless necessary. Refluxing thiophenes with excess

      
       can lead to chlorination of the thiophene ring.
      
  • Isolation: Concentrate in vacuo to remove DCM and excess

    
    . Co-evaporate with toluene twice to remove trace thionyl chloride. The residue (Acid Chloride) is usually used immediately.
    
Step 2: Amidation
  • Dissolve the crude acid chloride in dry DCM or THF.

  • Cool to 0°C.

  • Add the Amine (1.1 eq) and Triethylamine (1.2 eq) simultaneously (or premixed).

  • Stir at RT for 1 hour.

  • Workup: Standard aqueous wash (Water -> 1M HCl -> Brine).

Mechanistic Visualization (HATU)

Understanding the activation step is crucial for troubleshooting low yields.

HATUMechanism Acid Carboxylic Acid (Substrate) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate Intermediate1 O-Acyl(tetramethyl) isouronium Salt (Unstable) Carboxylate->Intermediate1 Attacks HATU HATU HATU Reagent HATU->Intermediate1 ActiveEster OAt-Active Ester (Stable Intermediate) Intermediate1->ActiveEster HOAt Attack HOAt HOAt Anion HOAt->ActiveEster Product Final Amide ActiveEster->Product Amine Attack Amine Amine (R-NH2) Amine->Product

Figure 2: HATU activation cascade. Note that the OAt-Active Ester is the species that reacts with the amine.[2][3][4]

Analytical QC & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6 or CDCl3):

    • Thiophene Protons: Two doublets (or d,d) in the aromatic region (

      
       6.5 - 7.0 ppm).
      
    • Methyl Group: Singlet around

      
       2.4 ppm.
      
    • Linker: Two triplets (or multiplet) for the

      
       chain (
      
      
      
      2.5 - 3.0 ppm).
    • Amide NH: Broad singlet (variable,

      
       5.0 - 8.0 ppm).
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Acid Chloride) Hydrolysis of acid chlorideEnsure glassware is oven-dried; use fresh

.
Extra Peaks in Aromatic Region Chlorination of ThiopheneReduce

equivalents; maintain temp < 25°C; avoid reflux.
Product Streaks on TLC Acidic interaction with SilicaAdd 1%

to the eluent; use Alumina column.
Incomplete Reaction (HATU) Steric hindranceSwitch to Protocol B (Acid Chloride) or heat HATU reaction to 50°C.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Joulié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.

Sources

Application Note: Strategic Synthesis and Biological Evaluation of Thiophene-Based Anticancer Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Thiophene as a Critical Bioisostere

In modern oncology drug discovery, the thiophene ring serves as a superior bioisostere to the benzene ring. Its electron-rich nature (due to the lone pair on the sulfur atom) allows for unique


-

stacking interactions with the ATP-binding pockets of kinases such as VEGFR-2 and EGFR [1]. Furthermore, the bond angles of thiophene (

at sulfur) differ from benzene (

), allowing thiophene-based ligands to access conformational space often restricted to phenyl-based analogues.

This guide details a modular workflow for synthesizing a library of 2-aminothiophenes—a privileged scaffold in anticancer research—and validating their efficacy against solid tumor cell lines.

Core Synthesis Module: The Gewald Reaction

The Gewald reaction is the most atom-economic method to construct highly substituted 2-aminothiophenes. It involves the multi-component condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur.

Mechanism of Action

The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization. Understanding this mechanism is vital for troubleshooting low yields.

GewaldMechanism Figure 1: Mechanistic Pathway of the Gewald Reaction Start Ketone + Activated Nitrile Inter1 Knoevenagel Adduct Start->Inter1 Condensation Base Morpholine (Base) Base->Inter1 Catalysis Inter2 Mercapto-Intermediate Inter1->Inter2 + Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Cycle Intramolecular Cyclization Inter2->Cycle Nucleophilic Attack Product 2-Aminothiophene Cycle->Product Tautomerization

Figure 1: The base-catalyzed condensation and subsequent cyclization with elemental sulfur form the thiophene core.

Experimental Protocol (Standardized)

Target Compound: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Reagents:

  • Cyclohexanone (10 mmol, 1.03 mL)

  • Ethyl cyanoacetate (10 mmol, 1.06 mL)

  • Elemental Sulfur (

    
    ) (10 mmol, 0.32 g)
    
  • Morpholine (15 mmol, 1.30 mL)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Procedure:

  • Pre-mixing: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone and ethyl cyanoacetate in ethanol.

  • Sulfur Addition: Add elemental sulfur to the mixture. Note: Sulfur will not dissolve immediately; it forms a suspension.

  • Initiation: Add morpholine dropwise over 5 minutes.

    • Critical Observation: The reaction is exothermic. A slight temperature rise indicates successful initiation of the Knoevenagel step.

  • Reflux: Heat the mixture to

    
     (gentle reflux) for 3–5 hours.
    
    • Endpoint: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the ketone spot and the complete dissolution of sulfur indicate completion.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100 g).

  • Isolation: A precipitate will form. Stir for 30 minutes to ensure full precipitation. Filter the solid under vacuum, wash with cold water/ethanol (1:1), and dry.

  • Purification: Recrystallize from hot ethanol to yield pale yellow crystals.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Sulfur remains undissolved Incomplete reactionIncrease temperature to

or add 0.5 eq more base.
Oily product Impurities/SolventRecrystallize using EtOH/Water gradient; avoid rapid cooling.
Low Yield (<40%) Knoevenagel failureEnsure reagents are dry; water inhibits the initial condensation.

Structural Diversification: Suzuki-Miyaura Coupling

To enhance anticancer potency, the thiophene core is often functionalized with aryl groups to target hydrophobic pockets in kinases [2].

Protocol for C-C Bond Formation

Target: Arylation of brominated thiophene intermediates.

Reagents:

  • Bromothiophene derivative (1.0 eq)[1]

  • Aryl boronic acid (1.2 eq)

  • 
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • 
     (2.0 eq)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon (

    
    ) for 15 minutes. Oxygen is the enemy of Palladium catalysts.
    
  • Loading: Add the bromothiophene, boronic acid, and base (

    
    ) under a positive stream of Argon.
    
  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 20 minutes before adding to the flask.

  • Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure.

  • Reaction: Seal and heat to

    
     for 12 hours.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography.
    

Biological Evaluation Protocols

Once synthesized, the library must undergo rigorous screening.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay measures the metabolic activity of cells as an indicator of viability.

Cell Lines: HepG2 (Liver), MCF-7 (Breast), A549 (Lung). Control: Doxorubicin or Sorafenib (Positive Control), DMSO (Vehicle Control).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 
    
    
    
    (
    
    
    ) to allow attachment.
  • Treatment: Dissolve thiophene analogues in DMSO (Stock 10 mM). Prepare serial dilutions in culture media. Expert Tip: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h.

  • MTT Addition: Add

    
     of MTT reagent (
    
    
    
    in PBS) to each well. Incubate for 4h.
    • Mechanism:[2][3][4][5][6] Mitochondrial reductase converts yellow MTT to purple formazan crystals in living cells.

  • Solubilization: Remove media carefully. Add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
Target Engagement: VEGFR-2 Kinase Assay

Many thiophene derivatives act as Receptor Tyrosine Kinase (RTK) inhibitors.

Workflow:

  • Use a commercially available ELISA-based Tyrosine Kinase assay kit (e.g., for VEGFR-2).

  • Incubate the recombinant kinase enzyme with the thiophene compound, ATP, and a substrate peptide.

  • Measure the amount of phosphorylated substrate using a phosphospecific antibody.

  • Data Output: Construct a dose-response curve to determine the

    
    .
    

Data Presentation & SAR Analysis

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for optimizing the thiophene scaffold based on biological data.

SAR_Logic Figure 2: SAR Optimization Workflow for Thiophene Anticancer Agents Library Thiophene Library Synthesis MTT MTT Screen (HepG2/MCF7) Library->MTT Active Hit: IC50 < 10 µM MTT->Active High Potency Inactive Inactive: IC50 > 50 µM MTT->Inactive Low Potency Kinase VEGFR-2 Kinase Assay Active->Kinase Target Validation Docking Molecular Docking (In Silico) Inactive->Docking Analyze Failure Lead Lead Optimization Kinase->Lead Selectivity Confirmed Docking->Library Redesign R-Groups

Figure 2: Iterative cycle of synthesis and testing to refine the lead compound.

Representative Data Format

When reporting results, summarize the potency (


) against the substitution pattern.
Compound IDR1 (C-2)R2 (C-3)HepG2

(

)
VEGFR-2 Inhibition (%)
TP-01



45%
TP-02



78%
TP-03



12%
Sorafenib --

92%

Interpretation: Acylation of the amine at C-2 (TP-02) significantly improves potency, likely due to additional hydrogen bonding within the kinase pocket [3].

References

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. Source: Bioorganic Chemistry (2020).[7] URL:[Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors. Source: Molecules (2021). URL:[Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Source: RSC Advances (Review).[8] URL:[Link]

Sources

reduction of 3-(5-Methylthiophen-2-yl)propanoic acid to alcohol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reduction of 3-(5-Methylthiophen-2-yl)propanoic Acid to Alcohol Derivatives

Executive Summary

This application note details the reduction of 3-(5-methylthiophen-2-yl)propanoic acid (CAS: 14779-24-9) to its primary alcohol derivative, 3-(5-methylthiophen-2-yl)propan-1-ol (CAS: 77626-58-5).[1] This transformation is a critical step in the synthesis of thiophene-containing bioisosteres used in pharmaceutical development (e.g., Duloxetine analogs).[1]

The thiophene ring presents specific challenges, primarily its sensitivity to hydrogenation catalysts (poisoning) and potential for ring-opening (desulfurization) under harsh reducing conditions.[1] This guide presents three validated protocols ranging from laboratory-scale standards to scalable, non-pyrophoric alternatives.

Strategic Analysis & Method Selection

The reduction of a carboxylic acid to a primary alcohol requires a hydride donor capable of overcoming the low electrophilicity of the carboxylate anion.

MethodReagentProsConsRecommended Scale
A LiAlH₄ (LAH) Rapid, complete conversion; "Gold Standard" for small scale.[1]Pyrophoric; incompatible with moisture; requires rigorous safety.Lab (<10 g)
B Borane-DMS Highly chemoselective; preserves esters/nitro groups; mild conditions.[1]Stench (DMS); Reagent stability issues; Cost.Lab to Pilot (<100 g)
C Mixed Anhydride Non-pyrophoric; uses milder NaBH₄; safer for scale-up.[1]Two-step process; atom economy is lower.[1]Pilot/Mfg (>100 g)
Decision Matrix (DOT Visualization)

ReductionStrategy Start Start: 3-(5-Methylthiophen-2-yl)propanoic Acid ScaleCheck Scale / Constraints? Start->ScaleCheck LAH Method A: LiAlH4 (Fast, High Yield) ScaleCheck->LAH Lab Scale (<10g) No other reducible groups Borane Method B: Borane-DMS (Chemoselective) ScaleCheck->Borane Sensitive Functional Groups (Esters/Nitriles present) MixedAnhydride Method C: Mixed Anhydride (Scalable, Safer) ScaleCheck->MixedAnhydride Large Scale (>100g) Avoid Pyrophorics

Figure 1: Decision matrix for selecting the optimal reduction strategy based on scale and substrate complexity.

Detailed Protocols

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Routine laboratory synthesis where yield and speed are prioritized.[1]

Safety Warning: LiAlH₄ is pyrophoric.[1] Reacts violently with water. Perform all operations under Argon/Nitrogen.

Reagents:

  • Substrate: 3-(5-Methylthiophen-2-yl)propanoic acid (1.0 equiv)[1]

  • Reductant: LiAlH₄ (1.2 – 1.5 equiv)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether[1]

Step-by-Step Workflow:

  • Apparatus Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Slurry Preparation: Charge the flask with LiAlH₄ (1.5 equiv) and anhydrous THF. Cool to 0°C in an ice bath.

  • Addition: Dissolve the carboxylic acid (1.0 equiv) in minimum anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry over 30 minutes.

    • Note: Gas evolution (H₂) will occur.[1] Control addition rate to maintain gentle evolution.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). If reaction is sluggish (monitor by TLC), heat to reflux for 1-2 hours.

  • Fieser Workup (Critical Step):

    • Cool reaction back to 0°C.

    • Slowly add x mL Water (where x = grams of LiAlH₄ used).

    • Add x mL 15% NaOH solution .

    • Add 3x mL Water .

    • Result: A granular white precipitate (Lithium/Aluminum salts) forms, which is easily filtered.[1]

  • Isolation: Filter the precipitate through a Celite pad. Wash the pad with ether. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

Protocol B: Borane-Dimethyl Sulfide (BH₃[1]·DMS) Reduction

Best for: Substrates containing other reducible groups (e.g., esters, nitro) that must be preserved.[1]

Mechanism: Borane coordinates to the carbonyl oxygen, increasing acidity and facilitating hydride transfer. This "hidden catalysis" makes it uniquely selective for carboxylic acids [1].

Reagents:

  • Substrate: 1.0 equiv

  • Reductant: BH₃[1]·DMS complex (2.0 M in THF, 1.2 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Dissolution: Dissolve the acid in anhydrous THF under Argon at 0°C.

  • Addition: Add BH₃·DMS solution dropwise via syringe.

    • Odor Control: DMS has a stench. Vent into a bleach trap.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Acid spot should disappear; Borane-complex intermediate may be visible).[1]

  • Quench: CAREFULLY add Methanol (MeOH) dropwise.[1] This destroys excess borane and breaks down the boron-ester intermediate, forming volatile trimethyl borate.[1]

  • Concentration: Evaporate the solvent/trimethyl borate azeotrope. Repeat MeOH addition and evaporation 3 times to ensure complete boron removal.

Protocol C: Mixed Anhydride Reduction (Sodium Borohydride)

Best for: Scale-up (>100g) where handling large quantities of LAH is hazardous.[1]

Reagents:

  • Activator: Ethyl Chloroformate (1.1 equiv), Triethylamine (TEA, 1.1 equiv)

  • Reductant: NaBH₄ (2.5 equiv) in Water/THF mixture.[1]

Step-by-Step Workflow:

  • Activation: Dissolve acid in THF. Add TEA. Cool to -5°C. Add Ethyl Chloroformate dropwise. Stir 30 mins.

    • Observation: White precipitate (TEA[1]·HCl) forms.

  • Filtration (Optional): Remove TEA·HCl salts via rapid filtration to avoid interference, though often the reduction can proceed in situ.

  • Reduction: Prepare a solution of NaBH₄ in water (or EtOH).[1] Add the mixed anhydride solution slowly to the borohydride solution at 0-5°C.

    • Note: Gas evolution occurs.

  • Workup: Acidify carefully with 1M HCl to pH 5 to quench excess hydride. Extract with Ethyl Acetate.

Analytical Validation & Expected Data

Target Product: 3-(5-methylthiophen-2-yl)propan-1-ol Molecular Weight: 156.25 g/mol Physical State: Likely a pale yellow viscous oil (based on analogs).[1]

NMR Characterization (Predicted in CDCl₃):

  • ¹H NMR:

    • δ 6.5 - 6.7 ppm (2H, m): Thiophene ring protons (H3, H4).[1]

    • δ 3.65 ppm (2H, t): -CH₂-OH (Characteristic shift for primary alcohol).[1]

    • δ 2.80 ppm (2H, t): Thiophene-CH₂ -CH₂-.[1]

    • δ 2.42 ppm (3H, s): Thiophene-CH₃ .[1]

    • δ 1.85 ppm (2H, quint): -CH₂-CH₂ -CH₂-.[1]

  • ¹³C NMR:

    • Look for loss of Carbonyl C=O (~180 ppm) and appearance of Alcohol C-O (~62 ppm).

Troubleshooting Guide:

  • Rotten Egg Smell? Indicates thiophene ring opening (desulfurization).[1] Cause: Reaction temperature too high or reaction time too long with LAH. Solution: Keep temp <40°C.

  • Incomplete Reduction? Product shows aldehyde peaks (~9.8 ppm).[1] Solution: Ensure reagents are anhydrous; increase hydride equivalents.

Safety & Handling (E-E-A-T)

  • Thiophene Stench: Thiophene derivatives are potent lachrymators and possess a pervasive sulfur odor.[1]

    • Control: Treat all glassware with bleach (sodium hypochlorite) solution before removing from the hood to oxidize sulfur residues.[1]

  • Pyrophoric Hazards: LiAlH₄ can ignite spontaneously in moist air.[1] Keep a bucket of dry sand (Class D extinguisher) nearby. Do NOT use water to extinguish LAH fires.

  • Waste Disposal: Quenched aluminum salts must be disposed of as solid hazardous waste.[1] Aqueous layers from Borane reduction may contain boric acid.

References

  • Mechanism of Borane Reduction: Rzepa, H. (2011).[1] Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Imperial College London. [Link]

  • LiAlH4 Reduction Protocols: Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH) - Procedures and Safety. [Link][1]

  • Thiophene Derivative Properties (Analog Data): National Center for Biotechnology Information.[1] (2025).[2][3][4] PubChem Compound Summary for CID 10214420, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. [Link][1][5]

Sources

Troubleshooting & Optimization

Catalytic Hydrogenation Support Center: Thiophene & Sulfur Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Preventing Sulfur Poisoning during Thiophene Hydrogenation Audience: Drug Development & Process Chemistry Teams

Core Directive: The Sulfur Challenge

Thiophene hydrogenation presents a unique paradox in catalysis. To hydrogenate the aromatic ring (forming tetrahydrothiophene) or remove the sulfur (hydrodesulfurization/HDS), the molecule must bind to the catalyst. However, the sulfur atom's lone electron pairs form strong


-bonds with active metal sites (especially Pd, Pt, and Ni), often stronger than the adsorption of hydrogen. This blocks the active sites, leading to rapid, irreversible deactivation—known as sulfur poisoning .

This guide moves beyond basic textbook definitions to provide field-proven protocols for maintaining catalytic activity in the presence of thiophene.

Visualizing the Mechanism

The following diagram illustrates the competitive adsorption mechanism that leads to poisoning versus successful hydrogenation.

SulfurPoisoning Catalyst Active Metal Surface (Pd/Pt/Ni) Poisoning POISONING PATHWAY Strong S-Metal σ-bond Blocks H₂ Adsorption Catalyst->Poisoning Dominant at Low T / Unmodified Catalyst Reaction HYDROGENATION PATHWAY π-bonded adsorption Ring Saturation Catalyst->Reaction Requires High P(H₂) / Sulfur-Tolerant Sites Thiophene Thiophene (Reactant) Thiophene->Catalyst Competitive Adsorption H2 Hydrogen (H₂) H2->Catalyst Dissociative Adsorption

Figure 1: The competition between irreversible sulfur coordination (Poisoning) and the desired hydrogenation pathway.

Catalyst Selection & Experimental Protocols

Scenario A: The "Heavy Duty" Approach (High Sulfur Tolerance)

Best for: Industrial scale, high thiophene concentrations, or when Hydrodesulfurization (HDS) is acceptable. Catalyst: Sulfided CoMo/


-Al

O

or NiMo/

-Al

O

.[1]

Unlike noble metals, these catalysts are inactive in their oxide state and require sulfur to function. They operate via sulfur vacancies on the metal sulfide edge sites [1].

Protocol: In-Situ Sulfidation (Activation)

Failure to properly sulfide is the #1 cause of low activity in CoMo systems.

  • Drying: Purge reactor with N

    
     at 150°C to remove adsorbed water.
    
  • Wetting: Introduce feed solvent (e.g., decalin or heptane) to wet the bed.

  • Sulfiding Agent Injection: Inject Dimethyl Disulfide (DMDS) or CS

    
     (dissolved in solvent) into the stream. Target 2-3 wt% S in the liquid phase.
    
  • Activation Ramp:

    • Pressurize with H

      
       to 40 bar (approx 580 psi).
      
    • Ramp temperature to 230°C (hold 4 hours). Critical: This decomposes DMDS to H

      
      S.
      
    • Ramp to 350°C (hold 4 hours) to complete the transformation of MoO

      
       to MoS
      
      
      
      [2].
  • Operation: Begin thiophene feed. Note: You must maintain a minimum partial pressure of H

    
    S in the reactor to keep the catalyst sulfided.
    
Scenario B: The "Precision" Approach (Drug Synthesis)

Best for: Mild conditions, preserving other functional groups, synthesizing Tetrahydrothiophene (THT). Catalyst: Modified Pt/C, Pd/C with additives, or Bimetallics (Pt-Pd).

Standard Pd/C will deactivate within minutes. You must modify the electronic environment of the metal.

Protocol: The "Antidote" Method (Triphenylphosphine Modification)

Research indicates that adding Triphenylphosphine (TPP) can protect Pd sites by modifying the electronic density, preventing strong S-chemisorption while allowing H


 activation [3].
  • Catalyst Loading: Use 5-10 wt% Pd/C. High loading is necessary to account for partial site blockage.

  • Additive: Add TPP to the reaction mixture.

    • Ratio: 0.5 to 1.0 equivalents of TPP relative to Pd metal atoms.

  • Conditions:

    • Solvent: Methanol or Ethanol (Polar solvents weaken thiophene adsorption relative to non-polar).

    • Pressure: >20 bar H

      
      . High hydrogen pressure is required to compete with sulfur for surface sites.
      
    • Temperature: 60-80°C.

Troubleshooting Guide: Operational Issues

SymptomProbable CauseCorrective Action
Immediate Deactivation Strong Chemisorption: Thiophene has permanently blocked active sites (common in pure Pd/Pt).Switch Catalyst: Move to a sulfided noble metal (PtS) or add a modifier (TPP). Increase H

pressure to >50 bar.
Gradual Activity Loss H

S Poisoning:
Product H

S is accumulating and poisoning the remaining sites.
Gas Scrubbing: Increase Gas Hourly Space Velocity (GHSV) to sweep H

S away. Install a ZnO guard bed downstream if recycling gas.
Selectivity Drift (Ring Opening) Over-Hydrogenation: Temperature is too high, promoting C-S bond cleavage (HDS) instead of ring saturation.Lower Temperature: Reduce T by 20-30°C. HDS has a higher activation energy than ring hydrogenation.
Coking/Fouling Polymerization: Thiophene oligomers forming on acidic support sites.Change Support: Switch from acidic

-Al

O

to neutral Carbon or basic MgO supports [4].

Regeneration Workflow

Regenerating sulfur-poisoned noble metals is difficult but possible. The goal is to oxidize the adsorbed sulfur to SO


 without sintering the metal particles.

Regeneration Start Catalyst Deactivated Step1 1. Solvent Wash (Remove organics/oligomers) Start->Step1 Step2 2. Oxidative Strip (1-5% O₂ in N₂ @ 350-400°C) Converts Metal-S to SO₂ Step1->Step2 Critical Step Step3 3. Inert Purge (N₂ @ 350°C) Remove residual O₂ Step2->Step3 Step4 4. H₂ Reduction (5% H₂ @ 200-300°C) Restore Metallic State Step3->Step4 End Ready for Reuse Step4->End

Figure 2: Oxidative regeneration cycle for noble metal catalysts. Note: This protocol carries a risk of metal sintering.

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel for thiophene hydrogenation? A: Generally, no. Raney Nickel is actually used to remove sulfur (desulfurization) in stoichiometric quantities because the Ni-S bond is so stable. It acts more as a reagent than a catalyst in this context. For catalytic hydrogenation, you would need a modified Nickel Sulfide (NiS


) system, not activated Raney Ni.

Q: Why does my Pd/Al


O

catalyst turn black and sticky?
A: This indicates thiophene polymerization. The alumina support is acidic, which can catalyze the polymerization of thiophene oligomers. Switch to a carbon support (Pd/C) or a basic support like MgO or BaSO

to inhibit this side reaction [4].

Q: How do bimetallic catalysts help? A: Adding a second metal (like Pt to Pd) alters the "d-band center" of the metal. This electronic effect weakens the strength of the Metal-Sulfur bond, making it easier for Hydrogen to compete for the site, thus increasing sulfur tolerance [5].

References

  • Reactor Resources. (n.d.). Sulfiding 101: Temperature Profile for Sulfiding Hydrotreating Catalysts. Retrieved from [Link]

  • MDPI. (2021). Effects of CoMo/γ-Al2O3 Catalysts on Product Hydrocarbon and Phenol Distribution. Retrieved from [Link]

  • ResearchGate. (2012). Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst. Retrieved from [Link]

  • ResearchGate. (2020). Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion. Retrieved from [Link]

  • ResearchGate. (2018). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Thiophene Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Friedel-Crafts acylation of thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the reaction temperature for this critical transformation. Moving beyond mere procedural steps, this document elucidates the causal relationships between temperature and reaction outcomes, empowering you to troubleshoot effectively and enhance the robustness of your synthetic protocols.

Introduction: The Critical Role of Temperature in Thophene Acylation

The Friedel-Crafts acylation of thiophene is a cornerstone of heterocyclic chemistry, pivotal in the synthesis of numerous pharmaceutical intermediates.[1][2] Temperature is arguably the most critical parameter in this electrophilic aromatic substitution. It dictates not only the reaction rate but also profoundly influences product selectivity and the formation of undesirable byproducts. An adept understanding of thermal effects is therefore paramount to achieving high-yield, high-purity synthesis of acylated thiophenes.

This guide will address common challenges and frequently asked questions regarding temperature optimization, providing a framework for logical troubleshooting and methodical process development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly address specific issues you may encounter during your experiments.

Q1: My thiophene acylation is proceeding very slowly or not at all. Could the reaction temperature be too low?

A1: Yes, a low reaction temperature is a primary suspect for sluggish or stalled thiophene acylations. The reaction rate is highly dependent on temperature; insufficient thermal energy will result in a slow reaction, leading to poor conversion within a practical timeframe.[3]

  • Expert Insight: The acylation of thiophene, while generally facile compared to benzene, still requires surmounting a significant activation energy barrier. If you observe minimal product formation after a reasonable period, a cautious, incremental increase in temperature is the logical first step in troubleshooting. For instance, in studies utilizing Hβ zeolite as a catalyst, increasing the temperature from 313 K (40°C) to 333 K (60°C) dramatically accelerated the reaction, achieving complete conversion in 2 hours, whereas at the lower temperature, conversion was less than 40% even after 30 minutes.[1][4]

Q2: I'm observing significant byproduct formation, including tar-like substances. Is my reaction temperature too high?

A2: An excessively high reaction temperature is a common cause of byproduct formation, including polymerization and tarring. While elevated temperatures increase the reaction rate, they can also promote undesirable side reactions.[3] Thiophene itself is sensitive to strong acids and high temperatures, which can lead to degradation.

  • Expert Insight: It is crucial to find a thermal "sweet spot." For example, while increasing the temperature from 333 K to 353 K (80°C) can reduce the time for full conversion to just 30 minutes, exceeding this temperature can be detrimental.[1] Thiophene has a boiling point of approximately 357 K (84°C), and operating near or above this temperature can lead to volatilization of the starting material, which in turn reduces the overall yield.[1] A good starting point for many thiophene acylations is in the range of 60-80°C.[1][5][6]

Q3: How does reaction temperature influence the regioselectivity of acylation on an unsubstituted thiophene ring?

A3: The Friedel-Crafts acylation of unsubstituted thiophene strongly favors the formation of the 2-acylthiophene isomer due to the superior stability of the cationic Wheland intermediate formed during electrophilic attack at the C2 position.[2][3][7][8] This intermediate is stabilized by three resonance structures, in contrast to the two resonance structures for the intermediate formed from attack at the C3 position.[7][8]

However, temperature can modulate this selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable 3-acyl isomer, leading to a decrease in selectivity.[1]

  • Expert Insight: Studies have shown that at lower temperatures, a high selectivity for 2-acetylthiophene is obtained. As the temperature is increased from 313 K to 353 K, the selectivity for the 2-isomer can decrease, with a corresponding increase in the 3-acetylthiophene byproduct.[1] This is attributed to the increased diffusion rates at higher temperatures, which can influence the product distribution.[1] If high regioselectivity is critical for your application, operating at the lower end of the effective temperature range is advisable.

Q4: Can adjusting the temperature help to minimize diacylation?

A4: While the primary handle for controlling diacylation is the molar ratio of reactants (using an excess of thiophene is recommended), temperature can play a secondary role.[3] High temperatures and prolonged reaction times can increase the likelihood of the initially formed mono-acylated product undergoing a second acylation.

  • Expert Insight: To minimize diacylation, it is best to use a stoichiometric excess of thiophene relative to the acylating agent.[3] In conjunction with this, employing a moderate temperature that achieves a reasonable reaction rate without being excessive will further disfavor the second acylation step. Once the reaction has reached completion (as determined by monitoring), it is important to work it up promptly to prevent further reactions.

Data Summary: Temperature Effects on Thiophene Acylation

The following table summarizes the impact of reaction temperature on key performance indicators in thiophene acylation, based on data from a study using an Hβ zeolite catalyst.[1][4]

Reaction Temperature (K)Time for 100% Thiophene ConversionObservations
313> 4 hoursVery slow reaction rate.[1][4]
3332 hoursOptimal temperature for high yield and good selectivity.[1][4]
3530.5 hoursRapid reaction, but potential for decreased selectivity and thiophene volatilization.[1][4]
>353Not recommendedSignificant volatilization of thiophene, leading to reduced yield.[1]

Experimental Protocols

Protocol 1: Temperature Optimization Study for the Acetylation of Thiophene using a Solid Acid Catalyst (Hβ Zeolite)

This protocol provides a framework for systematically determining the optimal reaction temperature for your specific setup.

Materials:

  • Thiophene

  • Acetic Anhydride

  • Hβ Zeolite catalyst

  • 50 mL three-necked round-bottom flask

  • Condenser

  • Thermometer

  • Magnetic stirrer and stir plate

  • Heating mantle or oil bath

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reaction Setup: In a 50 mL three-necked flask equipped with a magnetic stir bar, condenser, and thermometer, add thiophene (e.g., 8.4 g, 0.1 mol) and acetic anhydride (e.g., 30.6 g, 0.3 mol).[1]

  • Catalyst Addition: Add the Hβ zeolite catalyst (e.g., 1.17 g) to the reaction mixture.[1]

  • Reaction Temperature Screening:

    • Run 1: Heat the mixture to 60°C (333 K) with vigorous stirring.

    • Run 2 (optional): In a separate experiment, heat the mixture to 40°C (313 K).

    • Run 3 (optional): In a separate experiment, heat the mixture to 80°C (353 K).

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture, quench it (e.g., with a small amount of water or a basic solution), and analyze by GC to determine the conversion of thiophene and the selectivity for 2-acetylthiophene.

  • Data Analysis: Plot the conversion and selectivity as a function of time for each temperature. This will allow you to identify the temperature that provides the best balance of reaction rate and selectivity.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid catalyst can be recovered by filtration.[9] The product can then be purified from the filtrate, typically by vacuum distillation.[9]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification setup 1. Assemble Reaction Apparatus (Flask, Condenser, Stirrer, Thermometer) reagents 2. Charge Thiophene and Acetic Anhydride setup->reagents catalyst 3. Add Hβ Zeolite Catalyst reagents->catalyst heat 4. Heat to Target Temperature (e.g., 60°C) catalyst->heat monitor 5. Monitor by GC (Aliquots every 30 min) heat->monitor cool 6. Cool to Room Temperature monitor->cool Reaction Complete filter 7. Filter to Recover Catalyst cool->filter distill 8. Purify by Vacuum Distillation filter->distill product Pure 2-Acetylthiophene distill->product

Caption: Workflow for Temperature Optimization in Thiophene Acylation.

Mechanistic Considerations

The following diagram illustrates the preferential electrophilic attack at the C2 position of the thiophene ring, leading to the more stable carbocation intermediate.

G cluster_mechanism Regioselectivity in Thiophene Acylation cluster_c2 Attack at C2 (Favored) cluster_c3 Attack at C3 (Disfavored) Thiophene Thiophene Intermediate_C2 Wheland Intermediate (3 Resonance Structures) Thiophene->Intermediate_C2 More Stable Lower Ea Intermediate_C3 Wheland Intermediate (2 Resonance Structures) Thiophene->Intermediate_C3 Less Stable Higher Ea Acylium + R-C=O⁺ (Acylium Ion) Product_C2 2-Acylthiophene Intermediate_C2->Product_C2 Product_C3 3-Acylthiophene Intermediate_C3->Product_C3

Caption: Stability of Intermediates Dictates Regioselectivity.

References

  • BenchChem Technical Support Team. (2025, December).
  • Cao, Y., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical Chemistry: An Indian Journal, 9(8), 302-308. [Link]

  • BenchChem Technical Support Team. (2025).
  • Hartough, H. D., & Sardella, J. J. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
  • Martina, S. L. X., et al. (2021). Direct Arylation of Thiophenes in Continuous Flow. ChemistrySelect, 6(45), 12475-12479.
  • Kosak, J. R. (1955). U.S. Patent No. 2,711,414. Washington, DC: U.S.
  • BenchChem Technical Support Team. (2026, January).
  • Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
  • Li, J., et al. (2018). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Journal of the Chinese Chemical Society, 65(8), 933-939.
  • Potvin, G., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1489-1497. [Link]

  • Potvin, G., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. National Institutes of Health. [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. BenchChem.
  • Martina, S. L. X., et al. (2021). Direct Arylation of Thiophenes in Continuous Flow. University of Padua Institutional Repository.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing 2-Acetylthiophene Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • NotEvans. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

Sources

stability of 3-(5-Methylthiophen-2-yl)propanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(5-Methylthiophen-2-yl)propanoic acid

Welcome to the technical support center for 3-(5-Methylthiophen-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: How stable is the thiophene ring in 3-(5-Methylthiophen-2-yl)propanoic acid under acidic conditions?

The thiophene ring, while aromatic, is susceptible to degradation under strongly acidic conditions.[1] Unlike benzene, the heteroatom (sulfur) in the thiophene ring can be protonated, which can initiate a cascade of reactions leading to ring-opening or polymerization.[1][2] The stability is highly dependent on the acid concentration, temperature, and the presence of other reactive species. Simple thiophenes are generally stable liquids, but their reactivity increases in the presence of strong acids.[3]

The propanoic acid side chain at the 2-position and the methyl group at the 5-position can also influence the reactivity of the thiophene ring through electronic effects.

Q2: What are the primary degradation pathways for 3-(5-Methylthiophen-2-yl)propanoic acid in an acidic environment?

Under acidic conditions, the primary degradation pathways for thiophene derivatives involve electrophilic attack on the electron-rich thiophene ring. The most common pathways include:

  • Protonation and Polymerization: In the presence of very strong acids, the thiophene ring can be protonated. This can lead to electrophilic attack on another thiophene molecule, resulting in the formation of trimers or polymers.[1] This is particularly a concern at elevated temperatures.

  • Ring Opening: Acid-catalyzed ring-opening is a potential degradation pathway, although it often requires harsh conditions or the presence of other reagents.[4] This can lead to the formation of various acyclic sulfur-containing compounds.

  • Oxidation: If oxidizing agents are present in the acidic medium, the sulfur atom can be oxidized to a sulfoxide or a sulfone.[5][6] These oxidized species are generally less stable and can undergo further reactions. In some cases, oxidation can lead to the formation of a thiophene-2,3-epoxide, which can rearrange to thiophene-2-one.[5]

Troubleshooting Guide

Issue 1: Unexpected loss of starting material during an acid-catalyzed reaction.

Possible Cause: Degradation of the thiophene ring due to the acidic conditions.

Troubleshooting Steps:

  • Monitor Reaction Closely: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of any new, unexpected spots or peaks. A fast HPLC-UV method can be valuable for monitoring thiophenic compounds.[7]

  • Reduce Acid Concentration: If possible, use a lower concentration of the acid catalyst.

  • Use a Milder Acid: Consider using a weaker Brønsted acid or a Lewis acid that is less prone to causing degradation.

  • Lower the Reaction Temperature: Many degradation pathways are accelerated at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize degradation.

  • De-gas the Solvent: The presence of dissolved oxygen can lead to oxidative degradation, especially in acidic conditions. Purging the solvent with an inert gas like nitrogen or argon before starting the reaction can be beneficial.

Issue 2: Formation of a complex mixture of byproducts.

Possible Cause: Multiple degradation pathways occurring simultaneously, such as polymerization and ring-opening.

Troubleshooting Steps:

  • Forced Degradation Study: Conduct a systematic forced degradation study to understand the degradation profile of your compound under various stress conditions (acid, base, oxidation, heat, light).[8] This will help in identifying the major degradation products and their formation pathways.

  • Characterize Byproducts: Isolate and characterize the major byproducts using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to gain insight into the degradation mechanism.

  • Optimize Reaction Conditions: Based on the information from the forced degradation study, systematically optimize the reaction conditions (acid type, concentration, temperature, solvent) to favor the desired reaction and minimize the formation of byproducts.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 3-(5-Methylthiophen-2-yl)propanoic acid.

Materials:

  • 3-(5-Methylthiophen-2-yl)propanoic acid

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions of varying concentrations (e.g., 0.1 N, 1 N)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Thermostatically controlled water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-(5-Methylthiophen-2-yl)propanoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Treatment:

    • In separate vials, add a known volume of the stock solution to a known volume of the acidic solution to achieve the desired final acid concentration.

    • Include a control sample with the stock solution in the solvent without acid.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 60 °C) for a specific period (e.g., 24, 48, 72 hours).

    • Withdraw aliquots at predetermined time points.

  • Sample Analysis:

    • Neutralize the aliquots with a suitable base if necessary.

    • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage degradation of the parent compound.

    • Determine the formation of any degradation products and their relative peak areas.

Condition Acid Concentration Temperature (°C) Time (hours) Expected Outcome
Mild0.1 N HCl4024Minimal to no degradation.
Moderate1 N HCl6048Observable degradation, potential for byproduct formation.
Harsh1 N H₂SO₄8072Significant degradation, likely formation of multiple byproducts.

Table 1: Example conditions for a forced degradation study.

Visualizing Degradation Pathways

The following diagram illustrates a simplified potential degradation pathway of a thiophene ring under strong acidic conditions, leading to polymerization.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Further Reaction Thiophene Thiophene Ring ProtonatedThiophene Protonated Thiophene (Activated Intermediate) Thiophene->ProtonatedThiophene Protonation Proton H+ Dimer Dimer ProtonatedThiophene->Dimer Electrophilic Attack AnotherThiophene Another Thiophene Molecule Trimer Trimer/Polymer Dimer->Trimer Chain Growth

Caption: Acid-catalyzed polymerization of a thiophene ring.

This next diagram illustrates a potential oxidative degradation pathway.

G Thiophene Thiophene Ring Sulfoxide Thiophene S-oxide Thiophene->Sulfoxide Oxidation Epoxide Thiophene-2,3-epoxide Thiophene->Epoxide Epoxidation Oxidant [O] (e.g., Peracid) Sulfone Thiophene S-sulfone Sulfoxide->Sulfone Further Oxidation RearrangementProduct Thiophene-2-one Epoxide->RearrangementProduct Rearrangement

Sources

Validation & Comparative

Comparative IR Spectroscopy Guide: Carboxylic Acid Thiophene Derivatives vs. Benzenoid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical framework for distinguishing thiophene-based carboxylic acids (specifically 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid) from their benzenoid analog (benzoic acid) using Infrared (IR) Spectroscopy.

Core Insight: While all three compounds share the diagnostic carboxylic acid "dimer" features, the thiophene ring imparts a distinct electronic signature . The sulfur atom’s lone pair donation (resonance effect) is more pronounced in the 2-position than in the benzene ring, typically shifting the carbonyl (


) stretching frequency to lower wavenumbers compared to benzoic acid. Furthermore, the "fingerprint" region (

) contains critical ring breathing modes and C–H out-of-plane (OOP) bends that definitively identify the substitution pattern.[1]

Theoretical Framework: Electronic Effects & Spectral Shifts

To interpret the spectra accurately, one must understand the underlying electronic causality. The position of the carbonyl band is dictated by the bond order of the C=O bond.

  • Conjugation Effect: Conjugation with an aromatic ring lowers the C=O bond order (more single-bond character), reducing the vibrational frequency.[1]

  • Thiophene vs. Benzene: Thiophene is

    
    -excessive. The sulfur atom donates electron density into the ring more effectively than the carbon atoms in benzene.
    
  • Positional Isomerism (2- vs. 3-):

    • 2-Thiophenecarboxylic Acid (2-TCA): The carbonyl group at the

      
      -position allows for a linear conjugation path with the sulfur atom.[1] This maximizes resonance, significantly lowering the C=O frequency.
      
    • 3-Thiophenecarboxylic Acid (3-TCA): The carbonyl at the

      
      -position has reduced conjugation efficiency compared to the 2-isomer (cross-conjugation effect), resulting in a slightly higher C=O frequency than the 2-isomer.[1]
      
Visualization: Electronic Resonance & Frequency Logic

ElectronicEffects Source Electronic Structure Thiophene Thiophene Ring (Pi-Excessive) Source->Thiophene Benzene Benzene Ring (Pi-Neutral) Source->Benzene Sub_2 2-Position Substitution (Linear Conjugation) Thiophene->Sub_2 Strong S-interaction Sub_3 3-Position Substitution (Cross Conjugation) Thiophene->Sub_3 Weak S-interaction Resonance Resonance Donation (S -> C=C -> C=O) Benzene->Resonance Standard Efficiency Sub_2->Resonance High Efficiency Sub_3->Resonance Lower Efficiency Freq_Low Lower C=O Frequency (~1660-1675 cm⁻¹) Resonance->Freq_Low Strong Single Bond Character Freq_Mid Intermediate C=O Frequency (~1680-1690 cm⁻¹) Resonance->Freq_Mid Moderate Single Bond Character

Figure 1: Causal pathway linking heterocyclic electronic structure to observable shifts in carbonyl stretching frequencies.

Comparative Peak Analysis

The following data assumes the samples are prepared as KBr pellets or Nujol mulls (solid state), where carboxylic acids exist predominantly as hydrogen-bonded dimers. Gas-phase or dilute solution spectra will show monomer peaks at significantly higher frequencies (~1750 cm⁻¹).[1]

Table 1: Diagnostic IR Bands (cm⁻¹)
Vibrational Mode2-Thiophenecarboxylic Acid (2-TCA)3-Thiophenecarboxylic Acid (3-TCA)Benzoic Acid (Reference)Diagnostic Note

Stretch
2500–3300 (Broad)2500–3300 (Broad)2500–3300 (Broad)Indistinguishable.[1] Confirms COOH dimer.[1][2]

Stretch
1660 – 1675 1675 – 1690 1685 – 1700 2-TCA is lowest due to max conjugation.
Ring

~1420, ~1520~1410, ~15201450, 1580, 1600Thiophenes lack the "1600 doublet" of benzene.

OOP
~720 & ~830 ~750 & ~860 ~710 & ~690 Critical Region. Best for isomer ID.[1]

Stretch
600–800 (Weak)600–800 (Weak)N/AOften obscured, but confirms heterocycle.

Note: Exact values may shift ±5 cm⁻¹ depending on crystal packing and instrument resolution.

Detailed Spectral Breakdown
1. The Carbonyl Region (1650–1700 cm⁻¹)
  • Benzoic Acid: Typically appears near 1685–1690 cm⁻¹.[1]

  • 2-TCA: The sulfur atom pushes electron density into the carbonyl oxygen, weakening the C=O bond stiffness. Expect this peak to be 10–20 cm⁻¹ lower than Benzoic acid.[1]

  • 3-TCA: Falls between the two.[1] It is aromatic but lacks the direct "through-conjugation" of the 2-isomer.[1]

2. The Fingerprint Region (1500–600 cm⁻¹)

This is where the "Thiophene vs. Benzene" decision is made.

  • Ring Breathing: Benzene has characteristic "quadrant stretching" modes at 1580 and 1600 cm⁻¹.[1] Thiophene derivatives typically lack the sharp 1600 cm⁻¹ band, instead showing a strong band near 1400–1430 cm⁻¹ and 1520 cm⁻¹ .[1]

  • Out-of-Plane (OOP) Bending:

    • 2-Substituted: Look for two bands. One strong band near 700–730 cm⁻¹ (3 adjacent H atoms) and another near 830 cm⁻¹ .[1]

    • 3-Substituted: The pattern changes due to the isolated proton at position 2.[1] Look for bands shifted higher, often near 750 cm⁻¹ and 860 cm⁻¹ .[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish these subtle shifts, a rigorous protocol is required. ATR (Attenuated Total Reflectance) is convenient, but KBr transmission is superior for the fingerprint region (600–1000 cm⁻¹) where the OOP bends reside.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method):

    • Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr (dry).

    • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Validation: Large crystals cause the "Christiansen Effect," distorting peak shapes.

    • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove water).

    • Visual Check: The pellet must be transparent/glassy.[1] If cloudy, regrind.

  • Instrument Setup:

    • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹, but 2 cm⁻¹ helps resolve closely spaced ring modes).

    • Scans: Accumulate 32–64 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Collect a fresh background with the empty sample holder (or pure KBr pellet) immediately before the sample.

  • Data Processing & Validation:

    • Baseline Correction: Apply rubber-band correction if the baseline drifts due to scattering.[1]

    • Calibration Check: Verify the instrument calibration using a Polystyrene film standard (Look for the sharp peak at 1601 cm⁻¹).

Workflow Diagram: Identification Logic

IdentificationWorkflow Start Acquire Spectrum (KBr Pellet) CheckOH Check 2500-3300 cm⁻¹ Broad Band? Start->CheckOH NotAcid Not a Carboxylic Acid CheckOH->NotAcid No CheckCO Analyze C=O Region (1660-1700 cm⁻¹) CheckOH->CheckCO Yes Decision1 Frequency Value? CheckCO->Decision1 HighFreq > 1685 cm⁻¹ Likely Benzoic Analog Decision1->HighFreq Higher LowFreq < 1680 cm⁻¹ Likely Thiophene Analog Decision1->LowFreq Lower CheckFingerprint Check Ring Modes (1400-1600 cm⁻¹) HighFreq->CheckFingerprint LowFreq->CheckFingerprint BenzeneMode Doublet at 1580/1600 cm⁻¹ Confirmed: Benzoic Acid CheckFingerprint->BenzeneMode Benzene Pattern ThiopheneMode Band at ~1420 & ~1520 cm⁻¹ Confirmed: Thiophene CheckFingerprint->ThiopheneMode Thiophene Pattern CheckOOP Check OOP Bending (700-900 cm⁻¹) ThiopheneMode->CheckOOP Sub2 Bands ~720 & 830 cm⁻¹ Result: 2-TCA CheckOOP->Sub2 Sub3 Bands ~750 & 860 cm⁻¹ Result: 3-TCA CheckOOP->Sub3

Figure 2: Decision tree for distinguishing Benzoic Acid, 2-TCA, and 3-TCA based on spectral features.

Application in Drug Development (Bioisosterism)

In medicinal chemistry, thiophene is often used as a bioisostere for benzene.[1] It has similar steric volume but different electronic properties (lipophilicity and metabolic stability).

  • Why IR Matters: When synthesizing a library of thiophene analogues, IR provides a rapid "Go/No-Go" check to ensure the carboxylic acid moiety is intact and the substitution pattern is correct without waiting for NMR time.

  • Metabolic Implication: 2-substituted thiophenes are often more metabolically stable than 3-substituted ones.[1] Rapidly identifying the isomer via the OOP bands (Figure 2) is a valuable screening tool.

References

  • NIST Chemistry WebBook. 2-Thiophenecarboxylic acid Infrared Spectrum.[1][3] National Institute of Standards and Technology.[3][4] Available at: [Link]

  • NIST Chemistry WebBook. 3-Thiophenecarboxylic acid Infrared Spectrum. National Institute of Standards and Technology.[3][4] Available at: [Link]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.), pp. 10815-10837. John Wiley & Sons Ltd.[1]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[1] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy of Carboxylic Acids. Available at: [Link][2][3][5][6][7][8][9][10][11]

Sources

Comprehensive Guide to Reference Standards for 3-(5-Methylthiophen-2-yl)propanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(5-Methylthiophen-2-yl)propanoic acid (CAS: 5980-36-9) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Tiaprofenic acid and emerging SGLT2 inhibitor candidates.

In drug development, the integrity of your analytical data is directly proportional to the quality of your reference standard. This guide objectively compares ISO 17034 Certified Reference Materials (CRMs) against Research Grade and In-House alternatives. We demonstrate that while Research Grade materials offer initial cost savings, they frequently introduce "ghost impurities" and quantification errors that can derail late-stage stability studies.

Part 1: Technical Background & Critical Quality Attributes (CQAs)

The thiophene ring in 3-(5-Methylthiophen-2-yl)propanoic acid is electron-rich, making it susceptible to oxidation and electrophilic substitution. When selecting a reference standard, three specific degradation pathways must be controlled:

  • Regioisomerism: The presence of 3-(4-methylthiophen-2-yl) isomers, which are difficult to resolve by standard C18 HPLC.

  • Oxidative Dimerization: Thiophene rings can dimerize under light exposure or improper storage.

  • Residual Catalysts: Friedel-Crafts catalysts (AlCl₃, SnCl₄) often remain in non-certified grades, catalyzing degradation in solution.

Synthesis & Impurity Origin Diagram

The following diagram illustrates the synthesis pathway and the origin of critical impurities that a high-quality standard must characterize.

SynthesisPath Start 2-Methylthiophene Inter Intermediate: 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid Start->Inter + Reagent ImpurityA Impurity A: Regioisomers (4-methyl) Start->ImpurityA Isomerization Reagent Succinic Anhydride (Friedel-Crafts) Reagent->Inter Reduction Reduction (Wolff-Kishner / Clemmensen) Inter->Reduction Product TARGET: 3-(5-Methylthiophen-2-yl)propanoic acid Reduction->Product ImpurityB Impurity B: Keto-acid (Incomplete Reduction) Reduction->ImpurityB Incomplete Rxn

Figure 1: Synthesis pathway of 3-(5-Methylthiophen-2-yl)propanoic acid highlighting the origin of regioisomeric and keto-acid impurities.

Part 2: Comparative Analysis of Reference Standards

We evaluated three classes of standards commonly available to analytical labs.

The Candidates
  • Option A (The Gold Standard): ISO 17034 Certified Reference Material (CRM).

  • Option B (The Alternative): Commercial Research Grade (>97%).

  • Option C (The Baseline): In-House Synthesized (Recrystallized).

Performance Data Summary
FeatureOption A: ISO 17034 CRMOption B: Research GradeOption C: In-House
Assay Method Mass Balance (HPLC + TGA + ROI + KF)HPLC Area % OnlyNMR Integration
Certified Purity 99.8% ± 0.3% (w/w)~97% (Area %)Variable
Water Content Quantified (KF Titration)Not ReportedUnknown
Trace Metals Quantified (ICP-MS)Not ReportedHigh (Catalyst residue)
Homogeneity Tested & GuaranteedUnknownBatch dependent
Primary Risk Higher Upfront CostPotency Overestimation (assumes 100% - impurities)Matrix Interference
Why "Area %" is Dangerous

Option B (Research Grade) often reports purity based solely on HPLC UV Area %. This is scientifically flawed for quantitative work because:

  • Response Factors: It assumes all impurities have the same UV extinction coefficient as the main peak.

  • Invisibles: It ignores moisture (often 1-3% in carboxylic acids), inorganic salts, and residual solvents.

  • Result: A "98%" Research Grade standard may actually contain only 94% active mass. Using this to quantify a drug substance will result in a 4% assay error.

Part 3: Experimental Protocols

To validate the quality of your standard, use the following self-validating HPLC protocol. This method separates the target acid from its keto-precursor and regioisomers.

Protocol: High-Stability RP-HPLC Analysis[1]
  • Objective: Purity assessment and impurity profiling.

  • Applicability: Raw material testing, stability indicating method.[1][2]

1. Chromatographic Conditions
  • Column: C18 End-capped (e.g., Inertsil ODS-3 or equivalent), 250 × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 30°C.

  • Detection: UV @ 230 nm (Thiophene absorption max) and 254 nm.

  • Injection Volume: 10 µL.

2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08515
15.04060
20.04060
21.08515
30.08515
3. System Suitability Criteria (Self-Validation)

Before running samples, ensure the system meets these metrics using Option A (CRM):

  • Tailing Factor: < 1.5 (Critical for acidic compounds).

  • Theoretical Plates: > 5000.

  • RSD of Peak Area (n=6): < 0.5%.

Analytical Workflow Diagram

This decision tree guides the selection of analytical techniques based on the standard's intended use.

AnalyticalWorkflow Start Sample: 3-(5-Methylthiophen-2-yl)propanoic acid Check Intended Use? Start->Check ID Structure Identification Check->ID Quant Quantification / Assay Check->Quant Impurity Impurity Profiling Check->Impurity NMR 1H-NMR / 13C-NMR (Confirm Regioisomer) ID->NMR HPLC RP-HPLC (Gradient) (See Protocol) Quant->HPLC Routine qNMR qNMR or Mass Balance (For Reference Standard Certification) Quant->qNMR Primary Std Validation Impurity->HPLC

Figure 2: Analytical decision tree for characterizing 3-(5-Methylthiophen-2-yl)propanoic acid.

Part 4: Recommendations

  • For GMP Release Testing:

    • Mandatory: Use Option A (ISO 17034 CRM) . The traceability to SI units and the quantified uncertainty budget are required for regulatory filings (IND/NDA).

    • Why: Eliminates the need for in-house hygroscopicity testing and potency factor calculation.

  • For Early Discovery/Screening:

    • Acceptable: Use Option B (Research Grade) , but apply a correction factor.

    • Protocol: Run a TGA (Thermogravimetric Analysis) or Karl Fischer titration on the Research Grade material to determine water/solvent content. Adjust the assay value accordingly before use.

  • Storage:

    • Store all standards at 2-8°C in amber vials. Thiophene derivatives are photosensitive. Flush headspace with nitrogen after opening to prevent oxidative dimerization.

References

  • European Pharmacopoeia (Ph.[4][5] Eur.) . Tiaprofenic Acid Monograph 11/2017:1152. (Defines impurity profiles including thiophene derivatives). Link

  • National Institutes of Health (PubChem) . 3-(5-Methylthiophen-2-yl)propanoic acid - Compound Summary. (Chemical and physical properties).[4][5][6][7][8][9] Link

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Establishes reporting thresholds for impurities like regioisomers). Link

  • ISO . ISO 17034:2016 General requirements for the competence of reference material producers. (The standard for CRM production).[1][10][11] Link

  • Trade Science Inc . Synthesis and spectral characterization of potential impurities of Tiaprofenic acid. (Detailed synthesis pathways and NMR data for thiophene propanoic acid derivatives). Link

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Safety Operating Guide

3-(5-Methylthiophen-2-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Do not dispose of this compound down the drain. 3-(5-Methylthiophen-2-yl)propanoic acid (CAS: 14779-24-9) presents a dual hazard profile: it is an organic acid capable of causing tissue corrosion/irritation, and it contains a thiophene moiety (sulfur heterocycle).[1] Improper disposal risks generating toxic sulfur oxides (SOx) upon uncontrolled combustion or releasing potent, nausea-inducing odors into the laboratory ventilation system.[1]

The Gold Standard for Disposal: High-temperature incineration with flue gas scrubbing. This guide outlines the protocol to prepare this compound for transfer to your facility’s Environmental Health & Safety (EHS) team.

Chemical Profile & Hazard Identification

To handle waste safely, you must understand the "why" behind the protocol. This compound is not just "waste"; it is a reactive chemical entity.[2]

PropertySpecificationOperational Implication
Functional Group Carboxylic Acid (-COOH)Corrosive/Irritant. Incompatible with bases and oxidizers.[1] pH < 2 in solution triggers RCRA D002 classification.[3]
Heterocycle Thiophene Ring (S-containing)Odor & Emissions. High sulfur content requires specific incineration protocols to scrub SO₂/SO₃ byproducts.[1]
Physical State Solid (Crystalline)Dust Hazard. Particulates can be inhaled or contaminate surfaces.
Solubility Low in water; High in organics (DMSO, MeOH)Solvent Choice. Do not attempt to flush with water; it will precipitate and clog plumbing.

Pre-Disposal Assessment: The Self-Validating System

Before moving the container, perform this three-point check. This is your "Self-Validating System" to prevent accidents.

  • The Oxidizer Check: Is the waste mixed with nitric acid, perchlorates, or peroxides?

    • Why: Thiophenes are electron-rich and can react violently with strong oxidizers.

    • Action: If yes, STOP . This is a "High Hazard" stream requiring stabilization.

  • The pH Check: Is the material in solution?

    • Why: If pH < 2, it is legally a "Corrosive Waste" (RCRA D002).[3]

    • Action: Verify pH with a strip. Do not neutralize manually unless trained; exothermic heat can vaporize the thiophene, releasing stench.

  • The Phase Check: Is it solid or liquid?

    • Why: Incinerators feed solids and liquids differently.

    • Action: Segregate streams. Never dissolve a solid just to make it liquid waste.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired stocks, contaminated gloves, weighing boats, paper towels.[1]

  • Primary Containment: Place the solid waste into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Critical: Do not use metal containers (corrosion risk).

  • Odor Control (The Thiophene Rule): Double-bag the primary container using a 4-mil chemically resistant zip-lock bag. Thiophene derivatives have low olfactory thresholds; this prevents "false alarm" gas leaks in the waste storage area.

  • Labeling: Apply a hazardous waste label with the following specific data:

    • Constituents: "3-(5-Methylthiophen-2-yl)propanoic acid, Solid"[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant[1][4]

    • Note to EHS: "Contains Sulfur - Requires Scrubber Incineration."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable for: HPLC waste, reaction byproducts dissolved in solvents.[1]

  • Segregation: Ensure the collection carboy is designated for "Non-Halogenated Organic Solvents" (unless mixed with DCM/Chloroform).

  • Compatibility Verification: Ensure the carboy does not contain basic waste (e.g., sodium hydroxide, ammonia). Mixing this acid with a base in a closed carboy generates heat and pressure (CO₂ release from carbonates), risking explosion.

  • Transfer: Use a funnel to prevent drips. If the solvent is volatile (e.g., acetone), work in a fume hood.

  • Labeling:

    • Constituents: List the solvent (e.g., "Methanol 90%") AND the solute ("3-(5-Methylthiophen-2-yl)propanoic acid <5%").

    • pH Warning: If the solution is acidic, mark "Acidic Organic Waste."

Decision Logic & Workflow

The following diagram illustrates the decision matrix for categorizing this waste stream.

DisposalWorkflow Start Waste Generation: 3-(5-Methylthiophen-2-yl)propanoic acid PhaseCheck Phase Check: Solid or Liquid? Start->PhaseCheck SolidWaste Solid Waste Stream PhaseCheck->SolidWaste Solid/Wipes OxidizerCheck CRITICAL: Oxidizer Present? (HNO3, Peroxides) PhaseCheck->OxidizerCheck Liquid/Solution DoubleBag Action: Double Bag (Odor Control) SolidWaste->DoubleBag LabelSolid Label: 'Solid Organic Acid' Note: Sulfur Content DoubleBag->LabelSolid LiquidComp Solvent Composition? Halogenated Halogenated Stream (e.g., DCM, Chloroform) LiquidComp->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (e.g., MeOH, DMSO) LiquidComp->NonHalogenated No Halogens OxidizerCheck->LiquidComp No (Safe) Segregate STOP: Do Not Mix. Contact EHS for High Hazard Pickup OxidizerCheck->Segregate Yes (Danger)

Figure 1: Decision matrix for segregating thiophene-based organic acid waste streams to ensure regulatory compliance and safety.

Emergency Contingencies

Spill Response (Bench Scale < 100g):

  • Evacuate: If the odor is strong, clear the immediate area.

  • PPE: Don nitrile gloves (minimum 0.11 mm thickness) and safety goggles.

  • Neutralization: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit.

    • Note: Expect bubbling (CO₂ release). Wait for the reaction to cease.

  • Cleanup: Scoop the neutralized slurry into a waste container. Label as "Spill Debris: Thiophene Acid."

  • Decontamination: Clean the surface with soap and water; do not use bleach (hypochlorite) immediately, as it may react with sulfur residues.

Regulatory & Compliance Context (US Focus)

  • RCRA (Resource Conservation and Recovery Act):

    • Characteristic Waste: If the pH is < 2.0, it carries the waste code D002 (Corrosivity).[3]

    • Listed Waste: While this specific derivative is not explicitly U-listed (unlike pure Thiophene U213), it is best practice to manage it with the same rigor to prevent "cradle-to-grave" liability [1].[1]

  • EPA Rule: Do not sewer. The Clean Water Act prohibits discharging chemicals that cause toxic fumes or vapors (40 CFR 403.5) [2].

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link][1]

  • National Institutes of Health (NIH) - PubChem. "3-(5-Methylthiophen-2-yl)propanoic acid Compound Summary."[1] PubChem. [Link][4]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS.org. [Link][1]

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Comprehensive Safety and Handling Guide for 3-(5-Methylthiophen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-(5-Methylthiophen-2-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research. The procedural guidance herein is based on the known hazards of its constituent chemical groups: thiophene derivatives and carboxylic acids.

Hazard Analysis: A Synthesis of Structural Risks

Thiophene-Related Hazards: Thiophene and its derivatives are recognized for a range of potential hazards. They are often flammable and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3][4] Inhalation may lead to respiratory tract irritation.[2][5] Upon combustion, thiophene compounds can release toxic sulfur oxide fumes.[6][7]

Carboxylic Acid-Related Hazards: The carboxylic acid moiety introduces corrosive properties.[8] Compounds in this class can cause severe skin burns and eye damage.[5][9] Respiratory irritation is another common hazard associated with carboxylic acids.[5]

Given these characteristics, 3-(5-Methylthiophen-2-yl)propanoic acid should be handled as a substance that is potentially flammable, corrosive to skin and eyes, harmful if swallowed or inhaled, and an irritant to the respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 3-(5-Methylthiophen-2-yl)propanoic acid. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles and a face shield.[2][3][10]To protect against splashes of the corrosive carboxylic acid and potential irritants from the thiophene component.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][4][11][12]To prevent skin contact with the corrosive and potentially harmful compound. It is crucial to inspect gloves for any signs of degradation or perforation before use.[2]
Body Protection A flame-resistant lab coat or a chemical-resistant suit.[1][10][12]To shield the skin from accidental spills and to provide a barrier against the flammable nature of the compound.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.[1][2][4][11]Necessary when working in areas with inadequate ventilation or when there is a risk of generating aerosols or dust.

Safe Handling and Operational Workflow

Adherence to a stringent, step-by-step operational workflow is paramount for safety. The following diagram and protocol outline the critical stages of handling 3-(5-Methylthiophen-2-yl)propanoic acid, from initial preparation to final disposal.

prep Preparation & PPE handling Handling in Fume Hood prep->handling Proceed with caution storage Secure Storage handling->storage After use spill Spill Management handling->spill In case of accident disposal Waste Disposal handling->disposal For waste products spill->disposal Contaminated materials

Caption: Workflow for the safe handling of 3-(5-Methylthiophen-2-yl)propanoic acid.

Step-by-Step Handling Protocol:

  • Preparation and PPE:

    • Before handling, thoroughly review this safety guide and any available safety information for similar compounds.

    • Ensure that a safety shower and eyewash station are readily accessible and operational.[7]

    • Don all required PPE as detailed in the table above.[12]

  • Handling in a Controlled Environment:

    • All handling of 3-(5-Methylthiophen-2-yl)propanoic acid must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][11]

    • Keep the compound away from sources of ignition such as open flames, hot surfaces, and sparks.[1][5][7][13]

    • Use non-sparking tools and ground all equipment to prevent the buildup of static electricity.[1][5]

    • Avoid direct contact with the skin, eyes, and clothing.[7][10][11]

  • Storage:

    • Store the compound in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[7][14]

    • Do not store in metal cabinets to prevent potential corrosion.[8]

Emergency and Disposal Procedures

Spill Management: In the event of a spill, evacuate the immediate area. For a small spill, absorb the material with an inert, non-combustible absorbent such as sand or earth.[1] For a large spill, contact your institution's environmental health and safety department immediately. Do not allow the spilled material to enter drains or waterways.[3][11]

Disposal Plan: All waste containing 3-(5-Methylthiophen-2-yl)propanoic acid is to be considered hazardous waste.

  • Collect all waste in designated, sealed, and clearly labeled containers.

  • Dispose of the chemical waste through a licensed professional waste disposal service, in strict accordance with all local, state, and federal regulations.[4][11][12]

  • Under no circumstances should this chemical be disposed of down the drain.[11]

By adhering to these rigorous safety and handling protocols, you can significantly minimize the risks associated with 3-(5-Methylthiophen-2-yl)propanoic acid, fostering a secure and productive research environment.

References

  • Oxford Lab Fine Chem LLP. (n.d.).
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  • Combi-Blocks, Inc. (2023, June 10). JQ-2834 p.
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  • National Institutes of Health. (n.d.). Thiophene. PubChem.
  • Chemsrc. (2025, September 16). 3-(5-methylthiophen-2-yl)propanoic acid.
  • Sciencemadness Wiki. (2022, January 2). Thiophene.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 27).
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Fisher Scientific. (2025, December 18).
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  • ResearchGate. (2023, January). Tunable Thiophene-Based Conjugated Microporous Polymers for the Disposal of Toxic Hexavalent Chromium.
  • TCI EUROPE N.V. (2025, May 5).
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  • MedChemExpress. (2024, May 29). 3-(Methylthio)propionic acid-SDS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.